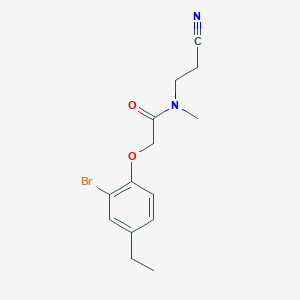
N-(2-bromophenyl)-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential therapeutic effects on various disorders, including anxiety, depression, and addiction.
Mechanism of Action
N-(2-bromophenyl)-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of the 5-HT2C receptor, this compound increases the levels of serotonin in the brain, which has been linked to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, amygdala, and hippocampus. Additionally, this compound has been shown to reduce the levels of corticotropin-releasing hormone (CRH), which is a hormone that is released in response to stress. These effects are thought to contribute to the anxiolytic and antidepressant effects of this compound.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor. However, this compound has a relatively short half-life, which can make it difficult to study its long-term effects in animal models. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for addiction, particularly for opioid addiction. Additionally, researchers are interested in studying the long-term effects of this compound on the brain and behavior. Finally, there is interest in developing more potent and selective 5-HT2C receptor antagonists that could be used for therapeutic purposes.
Scientific Research Applications
N-(2-bromophenyl)-4-(2-chloro-4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects on various disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to reduce drug-seeking behavior in rats, indicating its potential as a treatment for addiction.
properties
IUPAC Name |
N-(2-bromophenyl)-4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClFN3O/c19-15-3-1-2-4-17(15)22-18(25)24-9-7-23(8-10-24)12-13-5-6-14(21)11-16(13)20/h1-6,11H,7-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMIVAYBNAGNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4728622.png)
![2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4728627.png)


![2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4728654.png)
![2-chloro-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4728661.png)

![8-benzyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4728679.png)
![8,8-dimethyl-10-(1-piperidinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4728684.png)

![5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4728699.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4728701.png)
amine hydrochloride](/img/structure/B4728716.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-propylpropanamide](/img/structure/B4728720.png)